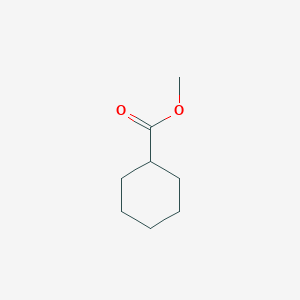
Methyl cyclohexanecarboxylate
Übersicht
Beschreibung
Methyl cyclohexanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a methyl ester derived from cyclohexanecarboxylic acid and methanol. This compound is a clear, colorless liquid with a characteristic odor and is used in various chemical synthesis processes .
Wirkmechanismus
Target of Action
Methyl cyclohexanecarboxylate is an endogenous metabolite . As such, it interacts with various biochemical processes within the body.
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic pathways within the body .
Result of Action
As an endogenous metabolite, it likely has a role in various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methylcyclohexancarboxylat kann durch Veresterung von Cyclohexancarbonsäure mit Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Rückflusskühlen des Gemischs, um die Reaktion bis zur Vollendung zu treiben .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Methylcyclohexancarboxylat häufig kontinuierliche Veresterungsprozesse, bei denen Cyclohexancarbonsäure und Methanol einem Reaktor mit einem Katalysator zugeführt werden. Das Produkt wird dann durch Destillation abgetrennt und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Methylcyclohexancarboxylat kann Oxidationsreaktionen eingehen, um Cyclohexancarbonsäure zu bilden.
Reduktion: Es kann zu Cyclohexanmethanol reduziert werden.
Substitution: Die Estergruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte:
Oxidation: Cyclohexancarbonsäure.
Reduktion: Cyclohexanmethanol.
Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Methylcyclohexancarboxylat wird in einer Vielzahl von wissenschaftlichen Forschungsanwendungen verwendet:
Wirkmechanismus
Der Wirkmechanismus von Methylcyclohexancarboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Als Ester kann es einer Hydrolyse unterliegen, um Cyclohexancarbonsäure und Methanol freizusetzen. Diese Hydrolyse kann in biologischen Systemen durch Esterasen katalysiert werden. Die freigesetzte Cyclohexancarbonsäure kann dann an verschiedenen Stoffwechselwegen teilnehmen .
Wissenschaftliche Forschungsanwendungen
Methyl cyclohexanecarboxylate is used in a variety of scientific research applications:
Biology: It is used in studies involving metabolic pathways and as a flavoring agent in food science.
Medicine: Research into its potential therapeutic effects and its role as a metabolite in human biochemistry.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Methylbenzoat: Ein weiterer Methylester, jedoch aus Benzoesäure abgeleitet.
Ethylcyclohexancarboxylat: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Methylgruppe.
Methylcyclohexanoat: Ähnlicher Ester, aber aus Cyclohexansäure abgeleitet
Einzigartigkeit: Methylcyclohexancarboxylat ist aufgrund seiner spezifischen Esterstruktur, die von Cyclohexancarbonsäure abgeleitet ist, einzigartig, was ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Anwendungen in der Aroma- und Duftstoffindustrie sowie seine Rolle in der organischen Synthese unterstreichen seine Vielseitigkeit im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
methyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074303 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
183.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4630-82-4 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96144H696Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl cyclohexanecarboxylate?
A1: The molecular formula of this compound is C8H14O2, and its molecular weight is 142.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has explored the 13C NMR spectra of this compound and its stereoisomers. [, ] This data provides insights into the structural conformation and can be used for identification and analysis. Additionally, studies have investigated the infrared spectra of this compound and related compounds. [, ]
Q3: What are the applications of this compound in catalysis?
A3: this compound is primarily studied as a product in the carbonylation of cyclohexene, a reaction with significant industrial importance. [] Researchers have investigated the kinetics and mechanisms of this reaction using palladium(II) chloride–triphenylphosphine as a catalyst. []
Q4: Are there other catalytic reactions involving this compound?
A4: Research highlights the use of this compound as a starting material in the synthesis of 2-oxaspiro[3.5]nonane-1-ones, which are analogs of the natural product anisatin. [] This synthesis involves a multi-step process including oxidation and rearrangement reactions.
Q5: How does the structure of this compound relate to its reactivity?
A5: Studies on the kinetics of acid- or base-catalyzed methanolysis of this compound and similar esters reveal the influence of steric and polar effects on reactivity. [] These findings contribute to understanding the structure-activity relationship for this class of compounds.
Q6: Are there specific structural modifications of this compound that impact its properties?
A6: Research on the free-radical chlorination of this compound and its derivatives investigates the stereochemistry of the reaction. [, , ] Understanding the stereoselectivity of these reactions is crucial for predicting product outcomes and designing targeted synthesis.
Q7: How is this compound detected and quantified?
A7: Gas chromatography coupled with flame ionization detection (GC-FID) and headspace solid phase microextraction with gas chromatography coupled to mass spectrometry (HS-SPME-GC-MS) are employed to analyze this compound. [] These techniques are particularly useful for identifying adulterants in extra virgin olive oil. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
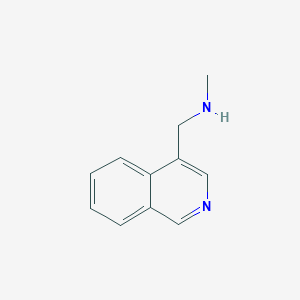
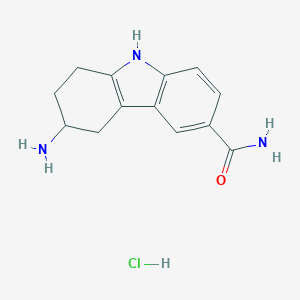
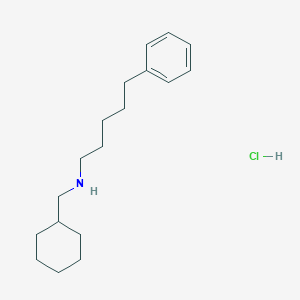
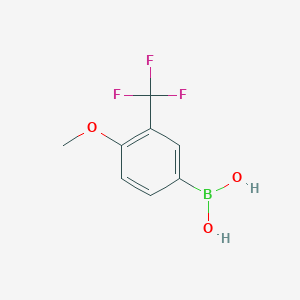

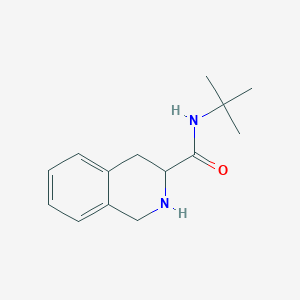
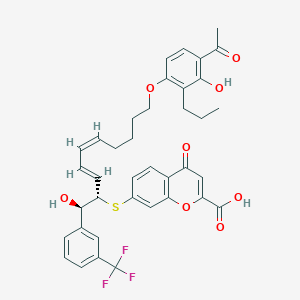
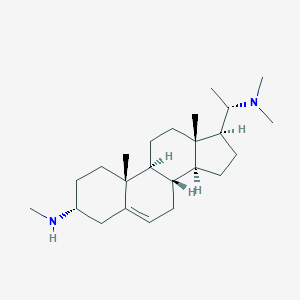
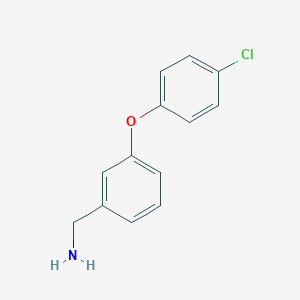
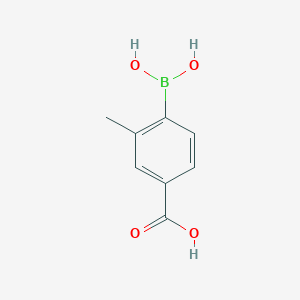
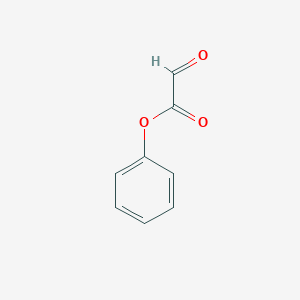
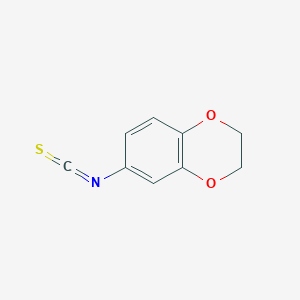
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

